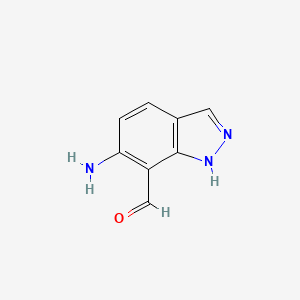
17|A-エストラジオール 17-(2,3,4-トリ-O-アセチル-|A-D-グルクロン酸メチルエステル)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) is a biologically active prodrug of 17|A-Estradiol. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its estrogenic effects and has been utilized extensively in the treatment of menopausal syndromes.
科学的研究の応用
17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry for the research of estradiol-related compounds.
Biology: The compound is studied for its estrogenic effects and its role in cellular processes.
Medicine: It is utilized in the treatment of menopausal syndromes and other gynecological disorders.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds
作用機序
Target of Action
Given that it is a derivative of estradiol, it is likely to interact with estrogen receptors, which play a crucial role in numerous physiological processes .
Mode of Action
As a derivative of estradiol, it may bind to estrogen receptors and modulate gene expression .
Biochemical Pathways
Estradiol and its derivatives are known to be involved in a wide range of biological processes, including reproductive physiology, cardiovascular health, bone integrity, cognition, and behavior .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
As a derivative of estradiol, it may have a range of effects depending on the specific tissues and cells where the estrogen receptors are expressed .
Action Environment
Such factors could include pH, temperature, presence of other molecules, and the specific cellular environment .
準備方法
The synthesis of 17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) involves multiple steps. The starting material, 17|A-Estradiol, undergoes acetylation to introduce acetyl groups at the 2, 3, and 4 positions of the glucuronide moiety. This is followed by methylation to form the methyl ester. The reaction conditions typically involve the use of acetic anhydride and a suitable catalyst for acetylation, and methanol for methylation .
化学反応の分析
17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
類似化合物との比較
17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester) is unique due to its specific structure and biological activity. Similar compounds include:
17|A-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-|A-D-glucuronide Methyl Ester): This compound is also an estrogen steroid hormone derivative used in mass spectrometry.
17|A-Estradiol 17-(2,3,4-tri-O-acetyl-|A-D-glucuronide): Another biologically active prodrug of 17|A-Estradiol, used in the treatment of menopausal syndromes.
These compounds share similar estrogenic effects but differ in their specific chemical structures and applications.
特性
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O11/c1-15(32)38-25-26(39-16(2)33)28(40-17(3)34)30(42-27(25)29(36)37-5)41-24-11-10-23-22-8-6-18-14-19(35)7-9-20(18)21(22)12-13-31(23,24)4/h7,9,14,21-28,30,35H,6,8,10-13H2,1-5H3/t21-,22-,23+,24+,25+,26+,27+,28-,30-,31+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKLFSHXKYZPFF-JSQRUJIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C4C=CC(=C5)O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747723 |
Source


|
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14364-66-0 |
Source


|
| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B585879.png)


